molecular formula C10H20ClFN2 B1406754 4-Fluoro-1,4'-bipiperidine hydrochloride CAS No. 1426290-04-1

4-Fluoro-1,4'-bipiperidine hydrochloride

Cat. No.: B1406754
CAS No.: 1426290-04-1
M. Wt: 222.73 g/mol
InChI Key: QIEPLORSGRXWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Fluoro-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Fluoro-1,4’-bipiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Fluoro-1,4’-bipiperidine hydrochloride can be compared with other bipiperidine derivatives such as:

The presence of the fluorine atom in 4-Fluoro-1,4’-bipiperidine hydrochloride makes it unique, as fluorine can significantly influence the compound’s chemical reactivity and biological activity .

Properties

IUPAC Name

4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPLORSGRXWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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